4-(4-Hydroxyphenyl)-2-butanone
4-(4-Hydroxyphenyl)-2-butanone
Raspberry ketone is a ketone that is 4-phenylbutan-2-one in which the phenyl ring is substituted at position 4 by a hydroxy group. It is found in a variety of fruits including raspberries, blackberries and cranberries, and is used in perfumery and cosmetics. It has a role as a flavouring agent, a fragrance, a metabolite, a hepatoprotective agent, a cosmetic and an androgen antagonist. It is a member of phenols and a methyl ketone.
4-(4-Hydroxyphenyl)-2-butanone is a natural product found in Nidula niveotomentosa, Rheum palmatum, and other organisms with data available.
4-(4-Hydroxyphenyl)-2-butanone is a natural product found in Nidula niveotomentosa, Rheum palmatum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
5471-51-2
VCID:
VC21144491
InChI:
InChI=1S/C10H12O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7,12H,2-3H2,1H3
SMILES:
CC(=O)CCC1=CC=C(C=C1)O
Molecular Formula:
C10H12O2
Molecular Weight:
164.20 g/mol
4-(4-Hydroxyphenyl)-2-butanone
CAS No.: 5471-51-2
Cat. No.: VC21144491
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Raspberry ketone is a ketone that is 4-phenylbutan-2-one in which the phenyl ring is substituted at position 4 by a hydroxy group. It is found in a variety of fruits including raspberries, blackberries and cranberries, and is used in perfumery and cosmetics. It has a role as a flavouring agent, a fragrance, a metabolite, a hepatoprotective agent, a cosmetic and an androgen antagonist. It is a member of phenols and a methyl ketone. 4-(4-Hydroxyphenyl)-2-butanone is a natural product found in Nidula niveotomentosa, Rheum palmatum, and other organisms with data available. |
|---|---|
| CAS No. | 5471-51-2 |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 4-(4-hydroxyphenyl)butan-2-one |
| Standard InChI | InChI=1S/C10H12O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7,12H,2-3H2,1H3 |
| Standard InChI Key | NJGBTKGETPDVIK-UHFFFAOYSA-N |
| SMILES | CC(=O)CCC1=CC=C(C=C1)O |
| Canonical SMILES | CC(=O)CCC1=CC=C(C=C1)O |
| Appearance | Powder |
| Boiling Point | Decomposes 200.00 °C. @ 760.00 mm Hg |
| Colorform | Colorless crystals |
| Melting Point | 82.5 °C |
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